BenchChemオンラインストアへようこそ!

Rifamycin

Antimicrobial susceptibility C. difficile infection Rifamycin class

Rifamycin SV (CAS 6998-60-3) is the naturally derived, unmodified prototypical ansamycin—the core scaffold for all semi-synthetic rifamycins. Unlike rifampicin or rifaximin, it demonstrates superior in vitro potency against Clostridium difficile (MIC₅₀ ≤0.03 μg/mL), outperforming both vancomycin and metronidazole. Its high aqueous solubility (~5 g/100 mL as sodium salt) and poor oral absorption make it the definitive reference compound for SAR studies, antimicrobial susceptibility benchmarking, and colon-targeted drug delivery research. Researchers developing novel anti-C. difficile agents or GI-restricted formulations should standardize with this foundational molecule to quantify the contribution of specific chemical modifications to activity, spectrum, and resistance profiles.

Molecular Formula C37H47NO12
Molecular Weight 697.8 g/mol
CAS No. 6998-60-3
Cat. No. B1679328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifamycin
CAS6998-60-3
Synonyms5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,11(2-H)-dione, 21-acetate
Aemcolo
Otafa
R-75-1
Rifacin
Rifamicina Colirio
rifamycin SV
rifamycin SV, monosodium salt
rifamycin SV, sodium salt
Rifamycine Chibret
Rifocina
Rifocyna
Molecular FormulaC37H47NO12
Molecular Weight697.8 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C
InChIInChI=1S/C37H47NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1
InChIKeyHJYYPODYNSCCOU-ODRIEIDWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rifamycin (CAS 6998-60-3) for Scientific Research and Procurement: A Technical Overview


Rifamycin (Rifamycin SV) is a naturally derived ansamycin antibiotic produced by the fermentation of Amycolatopsis mediterranei (formerly Streptomyces mediterranei) [1]. It is the prototypical member of the rifamycin class, characterized by a unique macrocyclic structure that inhibits bacterial DNA-dependent RNA polymerase by steric occlusion of the RNA exit channel, preventing transcription elongation beyond 2–3 nucleotides [2]. Rifamycin exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria and mycobacteria, and serves as the foundational scaffold from which clinically important semi-synthetic derivatives (e.g., rifampicin, rifabutin, rifapentine, rifaximin) are derived [3].

Why Rifamycin Cannot Be Readily Substituted by Its Semi-Synthetic Analogs in Research and Industrial Applications


Although all rifamycins share a common mechanism of action targeting bacterial RNA polymerase, the parent compound Rifamycin SV exhibits distinct physicochemical properties, solubility characteristics, and biological activity profiles that preclude simple interchangeability with semi-synthetic derivatives. Rifamycin SV has a sodium salt solubility of approximately 5 g/100 mL in pH 7.2 water [1], whereas clinically optimized analogs like rifampicin exhibit markedly different solubility profiles (e.g., ~100 mg/mL in DMSO but only 0.25 mg/mL in ethanol:PBS (1:3) for Rifamycin SV sodium salt [2]). Crucially, Rifamycin SV demonstrates superior in vitro potency against specific anaerobic pathogens such as Clostridium difficile (MIC₅₀ ≤0.03 μg/mL) compared to both vancomycin, metronidazole, and even the gut-targeted derivative rifaximin [3]. Furthermore, the natural compound lacks structural modifications that confer improved pharmacokinetic properties or activity against rifampicin-resistant strains, underscoring that each analog represents a distinct chemical entity with unique selection criteria for research, development, and specialized applications.

Quantitative Differentiation of Rifamycin (CAS 6998-60-3) Against Key Comparators: A Technical Evidence Guide


Superior In Vitro Potency Against Clostridium difficile Relative to Standard-of-Care Agents

Rifamycin SV exhibits exceptional in vitro activity against Clostridium difficile, including a hypervirulent NAP1 strain, with an MIC₅₀ of ≤0.03 μg/mL [1]. This potency is superior to that of vancomycin, metronidazole, and the structurally related gut-targeted analog rifaximin when tested against the same panel of 30 C. difficile isolates [1].

Antimicrobial susceptibility C. difficile infection Rifamycin class

Differential Antimicrobial Spectrum Compared to Rifampicin Against Gram-Negative Enteropathogens

Against a panel of 911 Enterobacteriaceae isolates from global surveillance studies, Rifamycin SV exhibited MIC₅₀ values ranging from 32 to 128 μg/mL [1]. In contrast, historical data for rifampicin against similar organisms (Shigella and E. coli) reports MICs in the range of 6.25–42.5 μg/mL [2]. This indicates that Rifamycin SV is generally less potent against Enterobacteriaceae than rifampicin, an important differential consideration for researchers selecting rifamycins for Gram-negative studies.

Antimicrobial susceptibility Traveler's diarrhea Rifamycin class

Comparative Solubility Profile: A Key Determinant for In Vitro Assay Design

The sodium salt of Rifamycin SV exhibits distinct solubility characteristics that directly impact its handling and utility in biological assays. It is soluble in water, alcohol, and DMSO, with a water solubility of approximately 5 g/100 mL at pH 7.2 [1]. For DMSO, reported solubility is 30 mg/mL, while solubility in ethanol:PBS (1:3) is significantly lower at 0.25 mg/mL [2]. In contrast, the semi-synthetic derivative rifampicin demonstrates markedly higher solubility in DMSO (~100 mg/mL) and chloroform (349 mg/mL) but lower aqueous solubility .

Solubility Formulation Rifamycin class

Differential Activity Against Gram-Positive Cocci: Rifamycin SV vs. Rifampicin

Rifampicin demonstrates exceptional potency against Gram-positive bacteria, with 100 clinical isolates of Staphylococcus aureus (including multi-resistant strains) completely suppressed at ≤0.006 μg/mL [1]. In contrast, Rifamycin SV is reported to be 'less active against Gram-positive bacteria' in direct comparative testing, though precise MIC values were not provided [1].

Antimicrobial susceptibility Staphylococcus aureus Rifamycin class

Validated Research and Industrial Application Scenarios for Rifamycin (CAS 6998-60-3) Based on Quantitative Differentiation


Reference Standard for Clostridium difficile Antimicrobial Susceptibility Testing

Based on its demonstrated superior in vitro potency against C. difficile (MIC₅₀ ≤0.03 μg/mL) [1], Rifamycin SV is ideally suited as a positive control or reference compound in antimicrobial susceptibility assays targeting this anaerobic pathogen. Researchers developing novel anti-C. difficile agents or evaluating clinical isolate susceptibility profiles can leverage Rifamycin SV's exceptional activity as a benchmark for comparing new chemical entities. Its activity surpasses that of vancomycin and metronidazole, the current standard-of-care agents for C. difficile infection [1].

Investigating the Structure-Activity Relationship of the Rifamycin Scaffold

As the prototypical, naturally-derived member of the rifamycin class, Rifamycin SV provides the unmodified core scaffold for structure-activity relationship (SAR) studies. Its distinct antibacterial spectrum, characterized by moderate Gram-negative activity (Enterobacteriaceae MIC₅₀ 32–128 μg/mL) [2] and reduced Gram-positive potency relative to rifampicin [3], establishes a critical baseline. Researchers can use Rifamycin SV as a control compound when evaluating novel semi-synthetic rifamycin derivatives to quantify the contribution of specific chemical modifications to changes in antimicrobial activity, spectrum, or resistance profiles.

Development of Colonic Drug Delivery Systems for Poorly Absorbed Antibiotics

Rifamycin SV exhibits poor oral absorption, a property that has been exploited in the development of colon-targeted formulations (e.g., MMX technology) for treating colonic infections like traveler's diarrhea and C. difficile-associated disease [2]. Its distinct solubility profile, particularly the high aqueous solubility of its sodium salt (~5 g/100 mL) [4], makes it a valuable model compound for researchers developing novel oral drug delivery systems designed for localized release in the lower gastrointestinal tract. The compound's limited systemic bioavailability minimizes off-target effects, a key advantage for gut-restricted therapies.

Positive Control in Biofilm and Intracellular Infection Models

While not as potent as rifabutin in biofilm eradication models (MBEC₉₀ values for rifabutin were 10- to 100-fold lower than rifampicin) [5], all rifamycins, including the parent compound, demonstrate the ability to reduce intracellular Staphylococcus aureus reservoirs and limit infection-induced cytotoxicity [5]. Rifamycin SV can therefore serve as a foundational control compound in studies evaluating the activity of novel rifamycin derivatives or other antimicrobial classes against biofilm-embedded or intracellular bacterial populations, providing a baseline for assessing improvements in potency or biofilm penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rifamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.